1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1,2,3-triazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₅O₃
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the search results but related compounds exist.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. A review highlighted the effectiveness of various triazole derivatives against bacterial and fungal infections . The presence of the azetidine ring in the compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy is not extensively documented.
Other Biological Activities
Triazole compounds have been reported to exhibit a range of biological activities including:
- Antiviral Activity : Some triazoles have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Antileishmanial Activity : Certain derivatives have demonstrated potential in treating leishmaniasis by affecting the life cycle of Leishmania parasites .
The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:
- DNA Interaction : Triazoles may interact with DNA or RNA polymerases, inhibiting nucleic acid synthesis.
- Enzyme Inhibition : They may act as enzyme inhibitors affecting metabolic pathways in pathogens or cancer cells.
Case Studies and Research Findings
Properties
IUPAC Name |
1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-6(14)12-2-7(3-12)4-13-5-8(9(15)16)10-11-13/h5,7H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXBETBMMKQLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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